Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl sulfonamide group, and a carboxylate group
Mechanism of Action
Target of Action
The primary target of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Preparation Methods
The synthesis of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(4-fluorophenyl)ethanone and thiourea under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiophene intermediate with chlorosulfonic acid followed by treatment with ammonia or an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
Ethyl 3-[(4-nitrophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVKUORUDYXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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